

Unveiling the SASS6 Interactome: A Guide to Co-Immunoprecipitation Assays

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Compound of Interest

Compound Name: AS6

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone of centriole assembly, a process fundamental to cell division, cilia formation, and overall cellular architecture. Dysregulation of SASS6 has been implicated in various diseases, including microcephaly and cancer. Understanding the protein-protein interactions of SASS6 is paramount to elucidating its precise molecular functions and identifying potential therapeutic targets. This document provides a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) assays coupled with mass spectrometry (MS) to identify and characterize SASS6 interacting proteins.

Data Presentation: Known SASS6 Interacting Proteins

While a specific, publicly available quantitative mass spectrometry dataset from a single SASS6 co-immunoprecipitation experiment is not available, a compilation of known interactors from curated databases provides a valuable overview of the SASS6 protein interaction network. The following table summarizes known SASS6 interactors, primarily sourced from the BioGRID and UniProt databases. It is important to note that this list is aggregated from various experimental approaches and does not represent the quantitative output of a single Co-IP-MS experiment.

Interacting Protein	Gene Name	Organism	Description	Evidence
STIL	STIL	Homo sapiens	SCL/TAL1 interrupting locus protein. A key regulator of centriole duplication that recruits SASS6 to the procentriole.	Physical Interaction
PLK4	PLK4	Homo sapiens	Polo-like kinase 4. A master regulator of centriole duplication that phosphorylates STIL, enabling SASS6 recruitment.	Physical Interaction
CPAP	CENPJ	Homo sapiens	Centromere protein J. A centriolar protein involved in microtubule nucleation and centriole elongation.	Physical Interaction
CEP135	CEP135	Homo sapiens	Centrosomal protein 135. A component of the centriole cartwheel that interacts with SASS6.	Physical Interaction

TUBG1	TUBG1	Homo sapiens	Tubulin gamma-1 chain. A core component of the gamma-tubulin ring complex involved in microtubule nucleation.	Physical Interaction
FBXW5	FBXW5	Homo sapiens	F-box and WD repeat domain-containing protein 5. An E3 ubiquitin ligase that targets SASS6 for degradation.	Physical Interaction
NUP62	NUP62	Homo sapiens	Nucleoporin 62. A component of the nuclear pore complex that has been shown to interact with SASS6 at the centrosome.	Physical Interaction
CENATAC	CCDC100	Homo sapiens	Coiled-coil domain-containing protein 100. Interacts with SASS6 and regulates its proteasomal degradation.	Physical Interaction
FZR1	FZR1	Homo sapiens	Fizzy-related protein homolog	Physical Interaction

1. A co-activator of the anaphase-promoting complex/cyclosome (APC/C) that mediates SASS6 degradation.

Experimental Protocols

This section outlines a detailed protocol for a co-immunoprecipitation assay to identify SASS6 interacting proteins. This protocol is a compilation of best practices from various sources and should be optimized for specific cell lines and experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials and Reagents

- Cell Culture: Human cell line expressing endogenous or tagged SASS6 (e.g., HEK293T, U2OS).
- Antibodies:
 - Rabbit polyclonal anti-SASS6 antibody validated for immunoprecipitation (e.g., Novus Biologicals, NB100-93342; Abcam, ab85993[\[5\]](#); Abnova, abx237613[\[6\]](#)).
 - Normal Rabbit IgG (isotype control).
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, with freshly added protease and phosphatase inhibitor cocktails.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
- Beads: Protein A/G magnetic beads or agarose beads.
- Other Reagents: PBS, SDS-PAGE gels, Western blot reagents, mass spectrometry-grade water, trypsin, etc.

Protocol

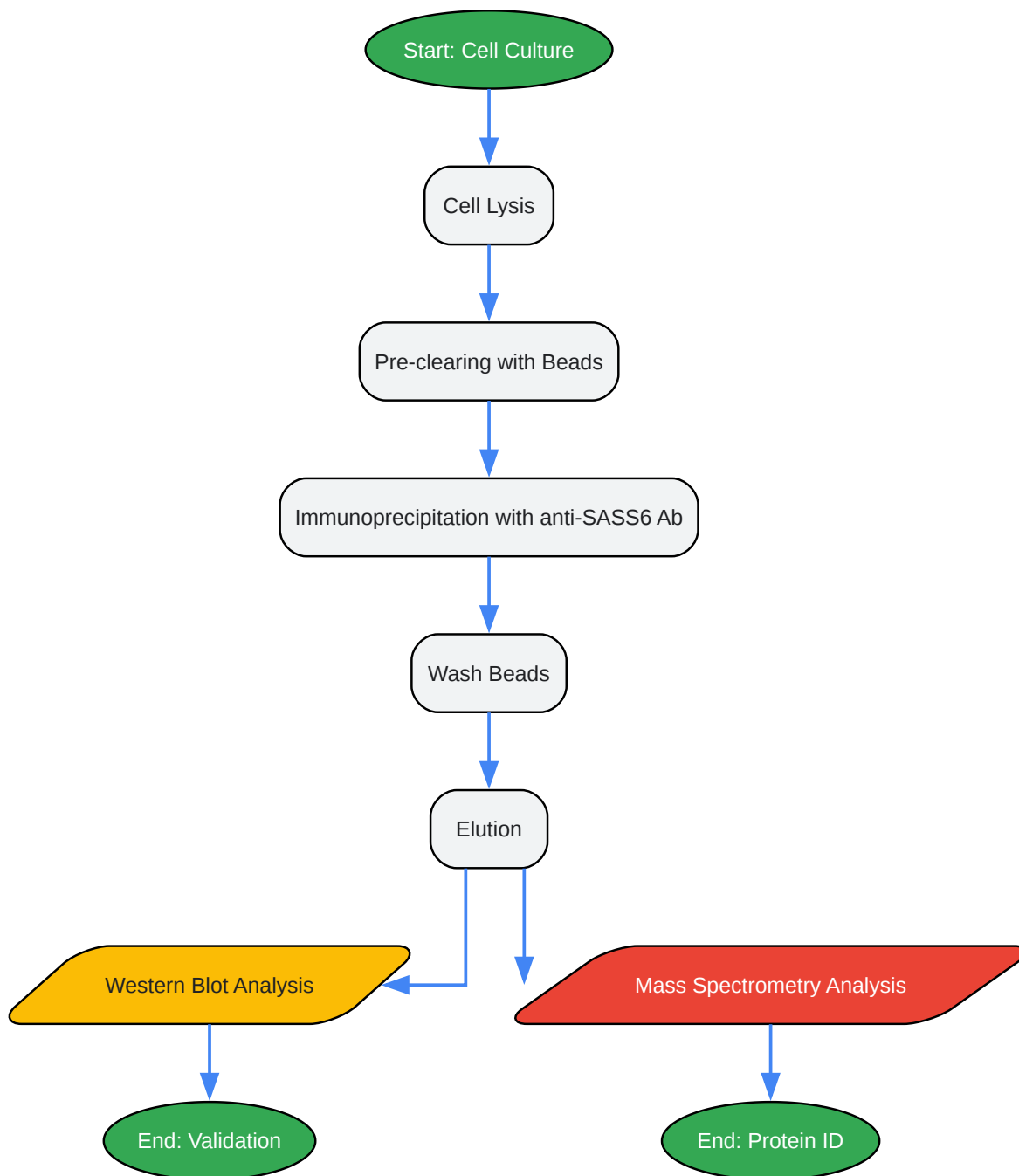
- Cell Lysis:
 1. Culture cells to 80-90% confluency.
 2. Wash cells twice with ice-cold PBS.
 3. Add ice-cold lysis buffer to the plate and scrape the cells.
 4. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
 5. Incubate on ice for 30 minutes with occasional vortexing.
 6. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 7. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
 8. Determine the protein concentration using a BCA or Bradford assay.
- Pre-clearing (Optional but Recommended):
 1. Add 20-30 µL of Protein A/G beads to 1-2 mg of protein lysate.
 2. Incubate for 1 hour at 4°C with gentle rotation.
 3. Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
- Immunoprecipitation:
 1. To the pre-cleared lysate, add 2-5 µg of the anti-SASS6 antibody or Normal Rabbit IgG (isotype control).
 2. Incubate overnight at 4°C with gentle rotation.
 3. Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.
 4. Incubate for 2-4 hours at 4°C with gentle rotation.

- Washing:
 1. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
 2. Discard the supernatant.
 3. Resuspend the beads in 1 mL of ice-cold wash buffer.
 4. Repeat the wash steps 3-5 times to remove non-specific binding proteins.
- Elution:
 - For Western Blot Analysis:
 1. After the final wash, remove all supernatant.
 2. Add 30-50 µL of 2x Laemmli sample buffer to the beads.
 3. Boil the samples at 95-100°C for 5-10 minutes.
 4. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
 - For Mass Spectrometry Analysis:
 1. After the final wash, remove all supernatant.
 2. Add 50-100 µL of 0.1 M Glycine-HCl, pH 2.5-3.0 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
 3. Centrifuge and collect the supernatant containing the eluted proteins.
 4. Neutralize the eluate with 1M Tris-HCl, pH 8.5.
 5. Proceed with in-solution or in-gel trypsin digestion for mass spectrometry analysis.
- Analysis:
 - Western Blot: Probe the blot with antibodies against SASS6 (to confirm successful immunoprecipitation) and a known interactor (as a positive control).

- Mass Spectrometry: Analyze the digested peptides by LC-MS/MS. The resulting data will be used to identify proteins that were co-immunoprecipitated with SASS6.

Mandatory Visualizations

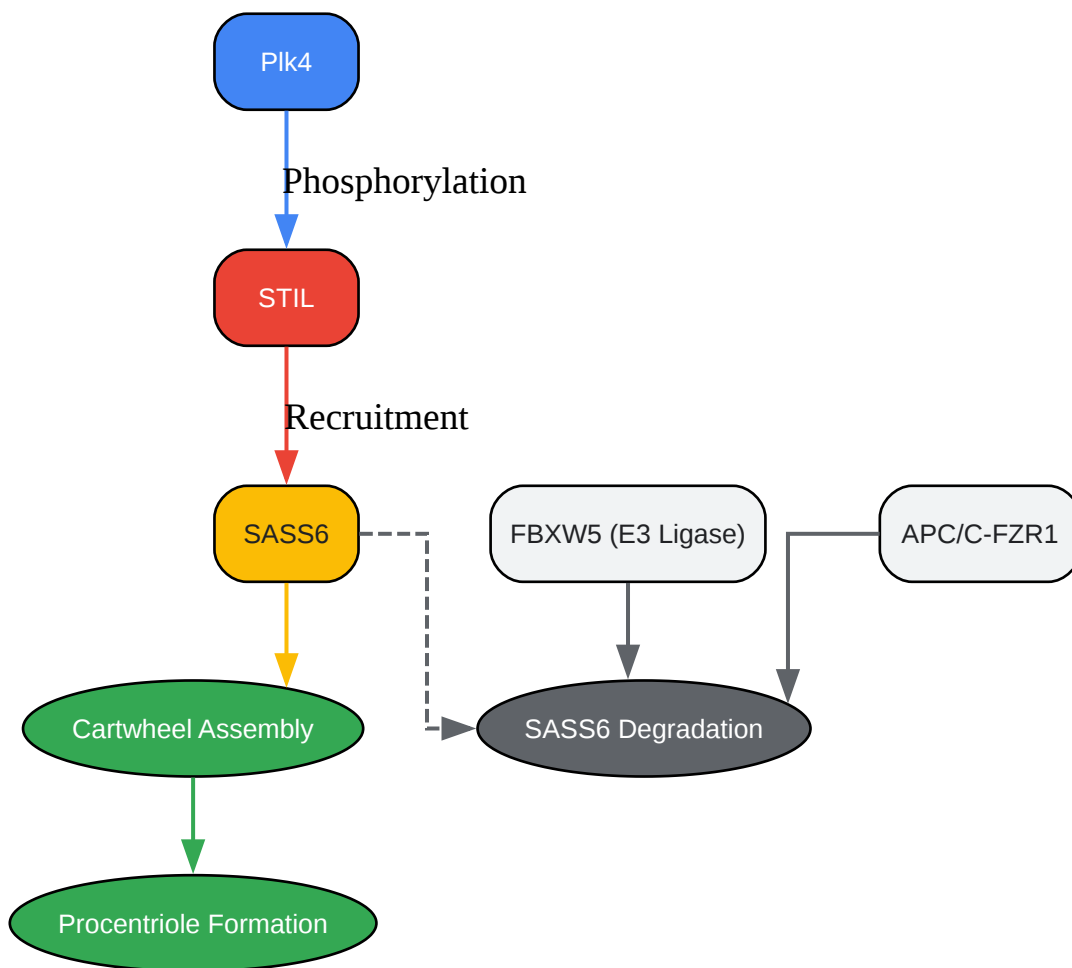
Experimental Workflow



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Caption: Co-Immunoprecipitation Workflow for SASS6.

SASS6 Signaling Pathway in Centriole Duplication

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Caption: Plk4-STIL-SASS6 Centriole Duplication Pathway.

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- To cite this document: BenchChem. [Unveiling the SASS6 Interactome: A Guide to Co-Immunoprecipitation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605614#co-immunoprecipitation-assay-to-find-sass6-interacting-proteins]

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